molecular formula C19H18 B14515798 3-Allyl-2-methyl-1,3-diphenylcyclopropene CAS No. 62907-51-1

3-Allyl-2-methyl-1,3-diphenylcyclopropene

Cat. No.: B14515798
CAS No.: 62907-51-1
M. Wt: 246.3 g/mol
InChI Key: AHKMOTLYICVWKE-UHFFFAOYSA-N
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Description

3-Allyl-2-methyl-1,3-diphenylcyclopropene is an organic compound that belongs to the class of cyclopropenes, which are three-membered carbocycles. This compound is characterized by the presence of an allyl group, a methyl group, and two phenyl groups attached to the cyclopropene ring. Cyclopropenes are known for their high ring strain and unique reactivity, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-methyl-1,3-diphenylcyclopropene can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,3-diphenylcyclopropene with an allyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the allyl halide displaces a leaving group on the cyclopropene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-methyl-1,3-diphenylcyclopropene undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.

    Reduction: The compound can be reduced to form a saturated cyclopropane derivative.

    Substitution: The allyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Allylic substitution can be achieved using reagents like allyl bromide and a strong base.

Major Products

    Oxidation: Formation of epoxides or allylic alcohols.

    Reduction: Formation of saturated cyclopropane derivatives.

    Substitution: Formation of substituted cyclopropenes with various functional groups.

Scientific Research Applications

3-Allyl-2-methyl-1,3-diphenylcyclopropene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Allyl-2-methyl-1,3-diphenylcyclopropene involves its reactivity due to the high ring strain of the cyclopropene ring. The compound can undergo ring-opening reactions, rearrangements, and interactions with various molecular targets. The allyl group provides additional reactivity, allowing for diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-3-methyl-1,2-diphenylcyclopropene: Similar structure but with different substitution pattern.

    2-Methyl-1,3-diphenylcyclopropene: Lacks the allyl group, resulting in different reactivity.

    1,3-Diphenylcyclopropene: Simplest form without methyl or allyl groups.

Uniqueness

3-Allyl-2-methyl-1,3-diphenylcyclopropene is unique due to the presence of both an allyl and a methyl group on the cyclopropene ring

Properties

CAS No.

62907-51-1

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

(2-methyl-3-phenyl-1-prop-2-enylcycloprop-2-en-1-yl)benzene

InChI

InChI=1S/C19H18/c1-3-14-19(17-12-8-5-9-13-17)15(2)18(19)16-10-6-4-7-11-16/h3-13H,1,14H2,2H3

InChI Key

AHKMOTLYICVWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C1(CC=C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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